molecular formula C11H15N3O5S B3884200 2-[(2E,5Z)-2-({[(TERT-BUTOXY)CARBONYL]AMINO}IMINO)-3-METHYL-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]ACETIC ACID

2-[(2E,5Z)-2-({[(TERT-BUTOXY)CARBONYL]AMINO}IMINO)-3-METHYL-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]ACETIC ACID

Cat. No.: B3884200
M. Wt: 301.32 g/mol
InChI Key: RZGZXESHXYLYDL-ZCRLHDOISA-N
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Description

The compound 2-[(2E,5Z)-2-({[(tert-butoxy)carbonyl]amino}imino)-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene]acetic acid is a thiazolidinone derivative characterized by a bicyclic structure with conjugated double bonds (E/Z isomerism at positions 2 and 5). Key features include:

  • Core structure: A 1,3-thiazolidin-4-one ring fused with an acetic acid moiety.
  • Substituents: A tert-butoxy carbonyl (Boc)-protected aminoimino group at position 2 and a methyl group at position 2.
  • Stereochemical complexity: The E/Z configuration influences molecular geometry and intermolecular interactions, critical for biological activity and crystallization behavior .

Thiazolidinones are known for diverse pharmacological applications, including antimicrobial, anticancer, and anti-inflammatory activities. The Boc group enhances metabolic stability, while the acetic acid moiety may facilitate solubility and binding to biological targets .

Properties

IUPAC Name

(2Z)-2-[(2E)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylhydrazinylidene]-4-oxo-1,3-thiazolidin-5-ylidene]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O5S/c1-11(2,3)19-10(18)13-12-9-14(4)8(17)6(20-9)5-7(15)16/h5H,1-4H3,(H,13,18)(H,15,16)/b6-5-,12-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZGZXESHXYLYDL-ZCRLHDOISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NN=C1N(C(=O)C(=CC(=O)O)S1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N/N=C/1\N(C(=O)/C(=C/C(=O)O)/S1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001331098
Record name (2Z)-2-[(2E)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylhydrazinylidene]-4-oxo-1,3-thiazolidin-5-ylidene]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001331098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

34.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26667038
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

373617-97-1
Record name (2Z)-2-[(2E)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylhydrazinylidene]-4-oxo-1,3-thiazolidin-5-ylidene]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001331098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E,5Z)-2-({[(TERT-BUTOXY)CARBONYL]AMINO}IMINO)-3-METHYL-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]ACETIC ACID typically involves multi-step organic reactions. One common method includes the use of β-cyclodextrin-SO3H as a heterogeneous biopolymer-based solid acid catalyst. This method is favored for its greener reaction pathway, low toxicity, high yield of product, and easy isolation .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar catalysts and conditions as in laboratory synthesis. The focus is often on optimizing yield, purity, and selectivity while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[(2E,5Z)-2-({[(TERT-BUTOXY)CARBONYL]AMINO}IMINO)-3-METHYL-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]ACETIC ACID can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines.

Scientific Research Applications

2-[(2E,5Z)-2-({[(TERT-BUTOXY)CARBONYL]AMINO}IMINO)-3-METHYL-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]ACETIC ACID has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and neuroprotective effects.

    Industry: Used in the synthesis of various organic compounds and materials.

Mechanism of Action

The mechanism of action of 2-[(2E,5Z)-2-({[(TERT-BUTOXY)CARBONYL]AMINO}IMINO)-3-METHYL-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]ACETIC ACID involves its interaction with specific molecular targets and pathways. The sulfur and nitrogen atoms in the thiazolidine ring play a crucial role in its biological activity. These atoms can form bonds with various enzymes and receptors, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis of the target compound and analogous molecules:

Table 1: Structural and Functional Comparison of Thiazolidinone Derivatives

Compound Name (IUPAC) Molecular Formula Molecular Weight Key Substituents Biological/Safety Notes Reference
2-[(2E,5Z)-2-({[(tert-butoxy)carbonyl]amino}imino)-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene]acetic acid C₁₃H₁₈N₃O₅S 328.36 Boc-protected aminoimino, methyl High stereochemical specificity; potential metabolic stability due to Boc group N/A*
2-[(5E)-5-{[4-(dimethylamino)phenyl]methylidene}-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid C₁₄H₁₄N₂O₃S₂ 322.40 Dimethylaminophenyl, sulfanylidene Enhanced π-π stacking (aromatic group); possible redox activity from sulfanylidene
((3Z)-3-{3-[(2-methoxybenzoyl)amino]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid C₂₁H₁₅N₃O₆S₂ 469.50 Methoxybenzoyl, thioxo Broad-spectrum bioactivity (indole moiety); thioxo group may increase electrophilicity
2-[(2E)-2-{2-[(2-methoxyphenyl)amino]-2-oxoethylidene}-4-oxo-1,3-thiazolidin-5-ylidene]acetic acid C₁₄H₁₂N₂O₅S 320.32 Methoxyphenylamino, oxoethylidene Hydrogen-bonding capacity from amide; moderate solubility in polar solvents
2-[1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-[(4-methylphenyl)methyl]-1,3-thiazole-5-carboxamide C₂₄H₂₅N₅O₂S 447.56 Ethoxyphenyl-triazolyl, methylbenzyl Hybrid heterocycle (triazole-thiazole); likely kinase inhibitor activity

*Note: Structural details inferred from analogous compounds in referenced evidence.

Key Observations:

Substituent Effects: Boc group (target compound): Provides steric bulk and proteolytic resistance, advantageous in drug design . Methoxybenzoyl (): Enhances lipophilicity and membrane permeability, critical for CNS-targeting agents .

Biological Activity: Compounds with aromatic substituents (e.g., dimethylaminophenyl in ) show improved receptor binding via π-π interactions . Thioxo groups () correlate with antimicrobial activity due to electrophilic reactivity .

Safety Profiles :

  • The Boc-protected compound likely has lower acute toxicity compared to derivatives with reactive groups (e.g., sulfanylidene or thioxo), which may pose handling risks .

Analytical and Computational Methods for Comparison

Molecular Similarity Metrics: Tanimoto/Dice indices quantify structural overlap using bit vectors (e.g., MACCS or Morgan fingerprints). These metrics confirm that thiazolidinones with shared cores but varied substituents cluster into distinct bioactive groups .

Mass Spectrometry (LC/MS) :

  • Molecular networking () clusters compounds by fragmentation patterns, revealing that the target compound’s Boc group produces unique MS/MS signatures compared to methoxy- or sulfanyl-substituted analogs .

Crystallography :

  • Software like SHELXL and WinGX () resolve stereochemical differences (e.g., E/Z isomerism) critical for activity comparisons .

Biological Activity

The compound 2-[(2E,5Z)-2-({[(tert-butoxy)carbonyl]amino}imino)-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene]acetic acid is a thiazolidine derivative notable for its potential biological activities. This article reviews its synthesis, biological mechanisms, and pharmacological implications based on diverse research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C16H23N3O4S\text{C}_{16}\text{H}_{23}\text{N}_{3}\text{O}_{4}\text{S}

It features a thiazolidine ring, which is significant in medicinal chemistry due to its ability to interact with various biological targets.

Anticancer Properties

Research indicates that thiazolidine derivatives exhibit promising anticancer activities. A study demonstrated that certain thiazolidin compounds induce apoptosis in cancer cell lines through both extrinsic and intrinsic signaling pathways. For instance, compounds similar to the one showed IC50 values ranging from 8.5 μM to 25.6 μM against various cancer cell lines, including K562 and HeLa cells .

Table 1: Cytotoxic Activity of Thiazolidine Derivatives

CompoundCell LineIC50 (μM)Mechanism of Action
Compound AK5628.5Apoptosis induction
Compound BHeLa15.1Apoptosis induction
Compound CMDA-MB-36112.7Apoptosis induction

Antidiabetic Effects

Thiazolidine derivatives have also been investigated for their antidiabetic properties. Some compounds demonstrated the ability to enhance glucose uptake in insulin-resistant models, indicating their potential as insulin sensitizers. Specifically, two thiazolidin-4-one derivatives improved metabolic parameters in high-carbohydrate diet-induced insulin-resistant mice .

Table 2: Antidiabetic Activity of Thiazolidine Derivatives

CompoundModelEffect
Compound DRat DiaphragmEnhanced glucose uptake
Compound EInsulin-resistant miceReduced hyperglycemia

The biological activity of the compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound triggers apoptosis in cancer cells through mitochondrial pathways and caspase activation.
  • Insulin Sensitization : It enhances insulin signaling pathways, improving glucose metabolism and reducing insulin resistance.
  • Antioxidant Activity : Some derivatives exhibit antioxidant properties that may contribute to their protective effects against oxidative stress in cells.

Case Studies

Several case studies have highlighted the efficacy of thiazolidine derivatives:

  • A study involving a series of synthesized thiazolidinones showed significant cytotoxic effects against multiple cancer types, with a focus on enhancing selectivity towards malignant cells over normal fibroblasts .
  • Another case assessed the impact of thiazolidin derivatives on metabolic disorders, demonstrating their role in reversing insulin resistance and improving lipid profiles in diabetic models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2E,5Z)-2-({[(TERT-BUTOXY)CARBONYL]AMINO}IMINO)-3-METHYL-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]ACETIC ACID
Reactant of Route 2
Reactant of Route 2
2-[(2E,5Z)-2-({[(TERT-BUTOXY)CARBONYL]AMINO}IMINO)-3-METHYL-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]ACETIC ACID

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